5-Bromo-4-methoxythiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-methoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxythiophene-2-carbaldehyde typically involves the bromination of 4-methoxythiophene-2-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like ethanol or water.
Major Products:
Oxidation: 5-Bromo-4-methoxythiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-methoxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methoxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxythiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group, which can result in different reactivity and applications.
4-Bromo-5-methoxythiophene-2-carbaldehyde: Positional isomer with similar properties but different substitution pattern.
5-Bromo-4-methylthiophene-2-carbaldehyde: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness: 5-Bromo-4-methoxythiophene-2-carbaldehyde is unique due to the presence of both bromine and methoxy substituents, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a versatile building block for various applications.
Properties
IUPAC Name |
5-bromo-4-methoxythiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-5-2-4(3-8)10-6(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGCTRHBHVZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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